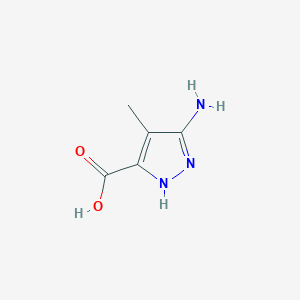
5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as isopentylamine, methyl isocyanate, and cyanoacetic acid.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction conditions and improve efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with simplified structures.
Substitution Products: Substituted pyrimidine derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways to exert its effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione: Lacks the isopentyl group.
3-Isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione: Lacks the amino group.
5-Amino-3-isopentylpyrimidine-2,4(1h,3h)-dione: Lacks the methyl group.
Uniqueness
5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the isopentyl and amino groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
5-amino-1-methyl-3-(3-methylbutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)4-5-13-9(14)8(11)6-12(3)10(13)15/h6-7H,4-5,11H2,1-3H3 |
Clave InChI |
SCNSZHLAFBGOFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C(=O)C(=CN(C1=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)

![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)





![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)

